molecular formula C7H13IO5 B12013706 Methyl 6-deoxy-6-iodo-alpha-d-glucopyranoside

Methyl 6-deoxy-6-iodo-alpha-d-glucopyranoside

Cat. No.: B12013706
M. Wt: 304.08 g/mol
InChI Key: MAZXJZHWRBSRKM-ZFYZTMLRSA-N
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Description

Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside is a chemical compound with the molecular formula C7H13IO5. It belongs to the class of glycosides and is derived from glucose. The compound features an iodine atom attached to the sixth carbon of the glucopyranose ring, resulting in its unique structure.

Preparation Methods

Synthetic Routes::

    Iodination of Glucose Derivatives:

Industrial Production::
  • Information on large-scale industrial production methods for this specific compound is limited. researchers and pharmaceutical companies may synthesize it in smaller quantities for specific applications.

Chemical Reactions Analysis

Reactions::

    Iodination Reaction:

    Substitution Reactions:

    Oxidation and Reduction Reactions:

Major Products::
  • The primary product of the iodination reaction is Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside.

Scientific Research Applications

    Biology and Medicine:

Mechanism of Action

  • The exact mechanism by which Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside exerts its effects remains an area of ongoing research.
  • Potential molecular targets and pathways involved are yet to be fully elucidated.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C7H13IO5

Molecular Weight

304.08 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-2-(iodomethyl)-6-methoxyoxane-3,4,5-triol

InChI

InChI=1S/C7H13IO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1

InChI Key

MAZXJZHWRBSRKM-ZFYZTMLRSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CI)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CI)O)O)O

Origin of Product

United States

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